molecular formula C11H8Cl2N2O3S B1668737 3-[[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanoic Acid CAS No. 889946-21-8

3-[[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanoic Acid

Cat. No.: B1668737
CAS No.: 889946-21-8
M. Wt: 319.2 g/mol
InChI Key: OZTSRUDYAVAAAW-UHFFFAOYSA-N
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Description

CCG-58150 is a potentiInhibitor of Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF)-Mediated Gene Transcription as Potential Antifibrotic Agents for Scleroderma.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

  • Synthesis Framework : A study conducted by Siddiqui et al. (2014) focused on the synthesis of various derivatives related to 1,3,4-oxadiazole, starting with 4-Chlorophenoxyacetic acid. These derivatives showed potential as antibacterial agents against both gram-negative and gram-positive bacteria and moderate inhibitors of α-chymotrypsin enzyme (Siddiqui et al., 2014).

Antibacterial, Hemolytic, and Thrombolytic Activity

  • Antibacterial Activity : Aziz-Ur-Rehman et al. (2020) synthesized a series of 1,3,4-oxadiazole derivatives, which demonstrated excellent to moderate antibacterial activity. They also showed very good thrombolytic activity and low toxicity (Aziz-Ur-Rehman et al., 2020).

Alzheimer’s Disease Drug Candidate

  • Potential for Alzheimer's Treatment : A study by Rehman et al. (2018) synthesized new N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide for evaluating new drug candidates for Alzheimer’s disease. These compounds were screened for enzyme inhibition activity against acetylcholinesterase (AChE) enzyme, providing insights into their potential as Alzheimer’s treatments (Rehman et al., 2018).

Synthesis and Characterization

  • Molecular Synthesis and Characterization : Nayak et al. (2013) reported on the synthesis and structural characterization of a related compound, showcasing the techniques used to confirm the structure of new compounds within this chemical class (Nayak et al., 2013).

Antimicrobial and Antioxidant Activities

  • Antimicrobial and Antioxidant Properties : In a study by Fathima et al. (2021), novel compounds within the 1,3,4-oxadiazole class were synthesized and assessed for antimicrobial and antioxidant activities. This showcases the potential of these compounds in addressing infectious diseases and oxidative stress-related conditions (Fathima et al., 2021).

Properties

CAS No.

889946-21-8

Molecular Formula

C11H8Cl2N2O3S

Molecular Weight

319.2 g/mol

IUPAC Name

3-[[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanoic acid

InChI

InChI=1S/C11H8Cl2N2O3S/c12-6-1-2-7(8(13)5-6)10-14-15-11(18-10)19-4-3-9(16)17/h1-2,5H,3-4H2,(H,16,17)

InChI Key

OZTSRUDYAVAAAW-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NN=C(O2)SCCC(=O)O

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NN=C(O2)SCCC(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CCG-58150;  CCG 58150;  CCG58150; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanoic Acid
Reactant of Route 2
3-[[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanoic Acid
Reactant of Route 3
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3-[[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanoic Acid
Reactant of Route 4
3-[[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanoic Acid
Reactant of Route 5
3-[[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanoic Acid
Reactant of Route 6
3-[[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanoic Acid

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